(3S)-piperidine-3-thiol hydrochloride
CAS No.: 2512219-91-7
Cat. No.: VC11556729
Molecular Formula: C5H12ClNS
Molecular Weight: 153.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2512219-91-7 |
|---|---|
| Molecular Formula | C5H12ClNS |
| Molecular Weight | 153.7 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
(3S)-Piperidine-3-thiol hydrochloride belongs to the piperidine family, a six-membered saturated heterocycle with one nitrogen atom. The (3S) configuration indicates the thiol substituent occupies the third carbon in the S-enantiomeric form. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical intermediates .
Table 1: Comparative Molecular Data for Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (3S)-3-Fluoropiperidine HCl | C₅H₁₁ClFN | 139.599 | Fluorine at C3 |
| (R)-3-Ethylpiperidine HCl | C₇H₁₆ClN | 149.666 | Ethyl at C3 |
| Target Compound | C₅H₁₂ClNS | 153.670 | Thiol at C3 (S) |
Data adapted from fluoropiperidine and ethylpiperidine analogs.
Spectroscopic Signatures
While NMR/IR data specific to (3S)-piperidine-3-thiol hydrochloride are unavailable, related compounds suggest:
-
¹H NMR: Thiol protons typically appear as broad singlets at δ 1.2–1.5 ppm, while piperidine ring protons resonate between δ 2.5–3.5 ppm .
-
¹³C NMR: The C3 carbon bearing the thiol group would show deshielding effects, likely near δ 35–45 ppm .
Synthetic Pathways and Methodological Considerations
Chiral Pool Synthesis from Piperidine Precursors
Patent CN101723879A outlines a template for synthesizing enantiopure piperidine hydrochlorides:
-
Ring Activation: React 3-pyridine ethyl acetate with benzyl chloride in acetonitrile to form an N-benzyl intermediate.
-
Catalytic Hydrogenation: Use Pd/C to reduce the pyridine ring to piperidine.
-
Chiral Resolution: Employ D-(-)-mandelic acid to isolate the (S)-enantiomer.
-
Thiolation: Introduce the -SH group via thioacetic acid (as in CN108440457B ), followed by acidic hydrolysis.
-
Salt Formation: Treat with HCl gas in diethyl ether to precipitate the hydrochloride .
Table 2: Critical Reaction Parameters for Key Steps
Stereochemical Challenges
Achieving enantiomeric excess (ee) >98% requires precise control:
-
Resolution Agents: D-(-)-Mandelic acid preferentially crystallizes the (S)-enantiomer, as demonstrated in ethylpiperidine synthesis .
-
Catalytic Asymmetric Synthesis: Transition metal catalysts (e.g., Ru-BINAP) could theoretically induce thiolation with high ee, though no direct examples exist for this compound .
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous Solubility: Expected >50 mg/mL due to ionic hydrochloride form, similar to (3S)-3-fluoropiperidine HCl .
-
LogP: Estimated at 1.8–2.2 (un-ionized form), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal and Oxidative Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume